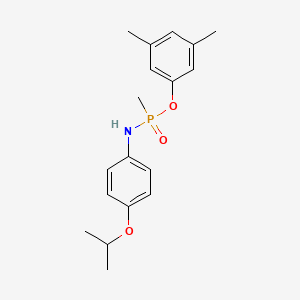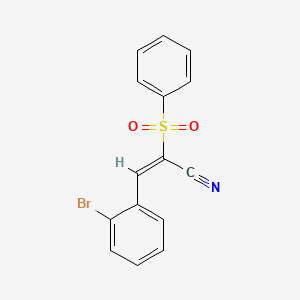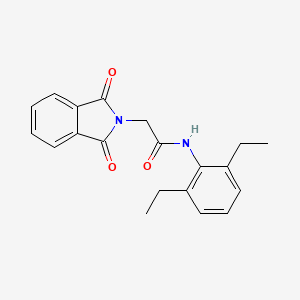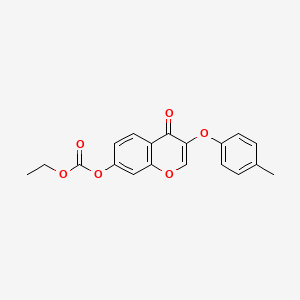
3,5-dimethylphenyl N-(4-isopropoxyphenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethylphenyl N-(4-isopropoxyphenyl)-P-methylphosphonamidoate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is also known as DIPP and is a member of the phosphonate family. The unique structure of DIPP makes it a promising candidate for use in drug development, as well as in biochemical and physiological studies.
作用機序
The mechanism of action of DIPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DIPP has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key signaling enzyme involved in cell proliferation and survival. Additionally, DIPP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects:
DIPP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPP can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, DIPP has been shown to inhibit the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that DIPP can inhibit tumor growth in mouse models of cancer.
実験室実験の利点と制限
One of the main advantages of using DIPP in lab experiments is its high potency and specificity. DIPP has been shown to exhibit potent antitumor activity at low concentrations, making it a promising candidate for drug development. Additionally, DIPP has been shown to exhibit high selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one limitation of using DIPP in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
There are several potential future directions for research involving DIPP. One area of interest is the development of DIPP-based anticancer drugs, which could potentially offer improved efficacy and selectivity compared to existing chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of DIPP, which could lead to the development of new therapeutic targets for cancer and other diseases. Finally, studies are needed to explore the potential applications of DIPP in other areas, such as anti-inflammatory therapy and neuroprotection.
合成法
The synthesis of DIPP involves several steps, including the reaction of 3,5-dimethylphenol with phosphorus oxychloride, followed by the reaction of the resulting intermediate with 4-isopropoxyaniline. The final product is obtained through purification and isolation techniques, such as column chromatography.
科学的研究の応用
DIPP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use in drug development. DIPP has been shown to exhibit promising antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, DIPP has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory mediators.
特性
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO3P/c1-13(2)21-17-8-6-16(7-9-17)19-23(5,20)22-18-11-14(3)10-15(4)12-18/h6-13H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPYLYAURPBRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B5666428.png)
![5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5666429.png)
![N~2~-methyl-N~1~-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-N~2~-phenylglycinamide](/img/structure/B5666438.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)


![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)

![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)
![4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5666521.png)


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)